SNX-2112

Description

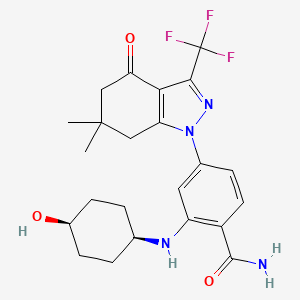

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025695 | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908112-43-6, 945626-71-1 | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-2112 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-2112 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Snx 2112

Binding Affinity and Specificity to Hsp90 Isoforms

SNX-2112 demonstrates a broad but selective affinity for members of the Hsp90 family. nih.gov This pan-selective nature means it interacts with multiple Hsp90 isoforms, which are expressed in different cellular compartments and have distinct roles.

Research has shown that this compound binds to the cytosolic isoforms Hsp90α and Hsp90β, as well as the endoplasmic reticulum-resident isoform Grp94 and the mitochondrial isoform Trap-1. nih.gov It exhibits a strong, low-nanomolar affinity for the primary cytosolic isoforms, Hsp90α and Hsp90β. nih.govmedchemexpress.com The binding affinity for Grp94 and Trap-1 is comparatively lower. medchemexpress.com

Detailed binding affinity data from various studies are summarized below:

| Hsp90 Isoform | Binding Metric | Value | Reference |

|---|---|---|---|

| Hsp90α | Kd | 4 nM | medchemexpress.com |

| Hsp90β | Kd | 6 nM | medchemexpress.com |

| Hsp90α/β | Ka | 30 nM | nih.gov |

| Hsp90α | IC50 | 30 nM | medchemexpress.com |

| Hsp90β | IC50 | 30 nM | medchemexpress.com |

| Grp94 (Hsp90b1) | Kd | 484 nM | medchemexpress.com |

| Grp94 | IC50 | 4.275 μM | medchemexpress.com |

| Trap-1 | IC50 | 0.862 μM | medchemexpress.com |

The inhibitory action of this compound is achieved by targeting a highly conserved ATP-binding pocket located in the N-terminal domain of the Hsp90 protein. nih.govfrontiersin.orgfrontiersin.org X-ray crystallography has confirmed that this compound and its analogues fit securely within this pocket. nih.gov By occupying this site, this compound acts as a competitive inhibitor, directly preventing the binding of ATP, which is essential for the chaperone's function. frontiersin.orgpnas.org

This compound was developed as a synthetic alternative to natural product-based Hsp90 inhibitors like geldanamycin (B1684428) and its derivative 17-AAG. nih.gov In comparative assays, this compound has demonstrated superior or comparable potency. For instance, this compound was observed to bind to Hsp90α and Hsp90β with a significantly higher affinity than both geldanamycin and 17-AAG. nih.gov It is also more potent than 17-AAG in triggering the degradation of most Hsp90 client proteins. nih.gov

| Compound | Binding Metric | Value (Hsp90α/β) | Reference |

|---|---|---|---|

| This compound | Ka | 30 nmol/L | nih.gov |

| Geldanamycin | Ka | 88 nmol/L | nih.gov |

| 17-AAG | Ka | 1,039 nmol/L | nih.gov |

Inhibition of Hsp90 Chaperone Activity

By competitively blocking the ATP-binding site, this compound effectively neutralizes the chaperone's ability to process its client proteins.

The Hsp90 chaperone cycle is a dynamic process driven by the binding and hydrolysis of ATP. spandidos-publications.com This ATPase activity is intrinsic to Hsp90 and powers the conformational changes necessary to fold or stabilize client proteins. By occupying the N-terminal ATP pocket, this compound directly obstructs ATP binding and consequently inhibits the ATPase function of Hsp90. frontiersin.orgresearchgate.netspandidos-publications.com This disruption halts the chaperone machinery, initiating a cascade of downstream effects.

With the Hsp90 chaperone cycle arrested, its dependent "client" proteins, many of which are crucial oncogenic kinases and transcription factors, can no longer maintain their proper conformation and stability. nih.govspandidos-publications.com This leads to their ubiquitination and subsequent degradation by the proteasome. frontiersin.orgaacrjournals.org The degradation of these proteins simultaneously derails multiple signaling pathways essential for tumor cell proliferation and survival. frontiersin.orgresearchgate.net

Key Hsp90 client proteins affected by this compound include:

Kinases: HER2, Akt, Raf-1, Cdk4, Erk, IKKα, GSK-3β, JNK nih.govnih.govfrontiersin.orgspandidos-publications.com

Transcription Factors: c-fos, PU.1 nih.gov

Treatment of cancer cells with this compound results in the rapid down-regulation of these client proteins, inhibiting critical survival pathways such as the PI3K/Akt and Raf/Mek/Erk pathways. nih.govnih.gov This targeted degradation of multiple key signaling molecules is the ultimate basis of this compound's activity.

Degradation of Hsp90 Client Proteins

By disrupting Hsp90 function, this compound triggers the degradation of numerous client proteins that are pivotal for tumor growth and survival. This leads to a combinatorial inhibition of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis (programmed cell death). ascopubs.orgaacrjournals.org

This compound has demonstrated potent activity in degrading HER2, a receptor tyrosine kinase that is overexpressed in various cancers, particularly breast cancer. biomolther.orgatlasgeneticsoncology.org In preclinical studies, treatment of HER2-dependent cancer cell lines with this compound resulted in a significant reduction of HER2 protein levels. nih.govresearchgate.net For instance, in BT-474 breast cancer cells, which have amplified HER2, this compound treatment led to the downregulation of HER2 expression within 3 to 6 hours, with almost complete loss of the protein by 10 hours. apexbt.com This degradation of HER2 disrupts downstream signaling pathways that promote cell proliferation and survival. nih.govresearchgate.net The IC50 value for HER2 degradation induced by this compound has been reported to be 20 nM. atlasgeneticsoncology.org Furthermore, this compound's prodrug, SNX-5422, when administered orally, is rapidly converted to this compound, which then accumulates in tumors and causes HER2 degradation for up to 24 hours after a single dose. nih.govresearchgate.net

This compound is also effective in promoting the degradation of mutant forms of the Epidermal Growth Factor Receptor (EGFR), which are often associated with resistance to EGFR-targeted therapies in non-small cell lung cancer (NSCLC). nih.govnih.gov Hsp90 plays a role in stabilizing these mutant EGFR proteins. aacrjournals.org By inhibiting Hsp90, this compound leads to the degradation of these mutated receptors. nih.govnih.gov Studies have shown that SNX-5422, the prodrug of this compound, exhibits greater activity than the older Hsp90 inhibitor 17-AAG in a xenograft model of NSCLC expressing mutant EGFR. nih.govresearchgate.net In cellular models with EGFR mutations (L858R and T790M), this compound, both alone and in combination with erlotinib (B232), effectively inhibited the signaling pathways downstream of EGFR. nih.gov

Akt, a serine/threonine kinase, is a central node in a signaling pathway that promotes cell survival and proliferation. Both the native and the active, phosphorylated form of Akt (p-Akt) are client proteins of Hsp90. researchgate.netaacrjournals.org this compound treatment leads to the degradation of total Akt and the inhibition of p-Akt. aacrjournals.orgresearchgate.netaacrjournals.org This effect has been observed across various cancer cell lines, including those from breast cancer, multiple myeloma, and papillary renal cell carcinoma. aacrjournals.orgtandfonline.comnih.gov In multiple myeloma cells, this compound was shown to suppress Akt activation, which is crucial for cell proliferation and drug resistance in this cancer type. biomolther.orgbiomolther.org Furthermore, in MET-amplified tumor cells, this compound treatment resulted in the degradation of AKT and the abrogation of the PI3K/AKT signaling pathway. ascopubs.orgaacrjournals.org

ERK, a downstream effector of the Raf-1 pathway, and its activated form, p-ERK, are also impacted by this compound, although indirectly. While ERK itself is not a direct Hsp90 client, its upstream activators, such as Raf-1, are. By causing the degradation of these upstream kinases, this compound effectively inhibits the activation of ERK. nih.gov Consequently, a reduction in the levels of p-ERK is consistently observed following this compound treatment in various cancer models. aacrjournals.orgresearchgate.netaacrjournals.orgjcancer.org In multiple myeloma cells, this compound was found to suppress the activation of ERK. biomolther.orgbiomolther.org Similarly, in MET-amplified tumor cells, this compound treatment led to the abrogation of Ras/Raf/MEK/MAPK signaling. ascopubs.orgaacrjournals.org

Interactive Data Table: Effect of this compound on Hsp90 Client Proteins

| Cell Line | Cancer Type | Protein Affected | Effect | IC50 (nM) | Source |

| AU565 | Breast Cancer | HER2 | Degradation | 10 | medchemexpress.com |

| SKBR3 | Breast Cancer | HER2 | Degradation | 6 | nih.gov |

| NCI-H1975 | NSCLC (Mutant EGFR) | p-AKT, p-ERK | Inhibition | 10-30 | aacrjournals.org |

| A375 | Melanoma | p-ERK | Degradation | 48 | nih.gov |

| A375 | Melanoma | Akt | Degradation | 163 | nih.gov |

| NCI-H929 | Multiple Myeloma | Akt | Degradation | 39 | nih.gov |

| K562 | Leukemia | Bcr-abl, Akt | Degradation | - | spandidos-publications.com |

| GTL-16 | Gastric Carcinoma | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |

| MKN-45 | Gastric Carcinoma | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |

| EBC-1 | Lung Cancer | MET, HER-2, EGFR, AKT | Degradation | - | aacrjournals.org |

Key Oncogenic and Signaling Proteins

IKK (Inhibitor of NF-κB Kinase) and IKKα

This compound has been shown to mediate the degradation of the Inhibitor of NF-κB Kinase alpha (IKKα), a key component of the IKK complex. tandfonline.comnih.gov The IKK complex is crucial for the activation of the NF-κB signaling pathway, which plays a significant role in promoting cell survival and proliferation in cancer cells. researchgate.netbmj.com By inducing the degradation of IKKα, this compound effectively inhibits the IKK-NF-κB pathway. tandfonline.comresearchgate.netnih.gov This inhibition was observed to require intermediate drug concentrations of ≥100 nM for significant effects on the pathway and its dependent gene, IL-8. nih.gov In some instances, higher concentrations of this compound (≥200 nM) were necessary to inhibit the IKK–NF-κB pathway. researchgate.net The degradation of IKKα disrupts the downstream signaling cascade, contributing to the anti-proliferative and apoptotic effects of this compound. nih.govresearchgate.net

Bcl-2 and Bcl-xL

The anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) are key regulators of the mitochondrial apoptotic pathway. This compound treatment leads to the downregulation of both Bcl-2 and Bcl-xL. tandfonline.comnih.govnih.gov This reduction in anti-apoptotic proteins shifts the cellular balance towards apoptosis. patsnap.com In studies on human cervical cancer cells, this compound was found to downregulate the expression of Bcl-2 and Bcl-xL. nih.gov Similarly, in human melanoma A-375 cells, this compound treatment resulted in the downregulation of these anti-apoptotic proteins. nih.gov This effect has also been observed in tongue squamous cell carcinoma, where a combination treatment including this compound downregulated Bcl-2 levels. nih.govdovepress.com

Bax

In contrast to its effect on anti-apoptotic proteins, this compound promotes the expression of the pro-apoptotic protein Bax (Bcl-2-associated X protein). tandfonline.comnih.gov Bax plays a pivotal role in initiating apoptosis by translocating to the mitochondria and promoting the release of pro-apoptotic factors. patsnap.com Upregulation of Bax was observed in MCF-7 human breast cancer cells following treatment with this compound. tandfonline.comnih.gov Furthermore, in tongue squamous cell carcinoma cells, treatment with this compound, particularly in combination with low-intensity ultrasound, led to an increase in Bax protein levels. nih.govdovepress.com This upregulation of Bax contributes to the activation of the mitochondrial apoptotic pathway. tandfonline.com

Caspase-9

This compound induces the activation of the intrinsic apoptotic pathway, a key component of which is Caspase-9. The cleavage and subsequent activation of caspase-9 are critical steps in the apoptotic cascade. Research has demonstrated that treatment with this compound leads to the cleavage of caspase-9 in various cancer cell lines. tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.org For instance, in multiple myeloma cells, this compound triggered the cleavage of caspase-9, indicating the induction of apoptosis. ashpublications.orgnih.gov This activation of caspase-9 was also observed in human melanoma A-375 cells and MCF-7 breast cancer cells. tandfonline.comnih.govnih.gov The activation is a direct consequence of the disruption of the mitochondrial pathway, facilitated by the altered balance of Bcl-2 family proteins.

PARP (Poly (ADP-ribose) Polymerase) Cleavage

A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) Polymerase (PARP) by activated caspases. This compound treatment consistently results in the cleavage of PARP, serving as a marker for cells undergoing apoptosis. tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.org This event has been documented across multiple studies and cancer cell types. In Nara-H soft tissue sarcoma cells, this compound treatment led to PARP cleavage in a dose and time-dependent manner. iiarjournals.orgiiarjournals.org Similarly, in multiple myeloma cells, this compound induced PARP cleavage, confirming its apoptotic-inducing effects. ashpublications.orgnih.gov The cleavage of PARP facilitates cellular disassembly and is a definitive indicator of apoptosis initiated by this compound. iiarjournals.org

Bcr-abl

The Bcr-abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). As a client protein of Hsp90, Bcr-abl's stability and function are dependent on the chaperone. nih.gov this compound has been shown to induce the degradation of the Bcr-abl protein. spandidos-publications.com This degradation removes a key driver of oncogenesis in Bcr-abl positive leukemias. Hsp90 inhibitors, in general, disrupt the association of Bcr-abl with Hsp90, leading to its proteasomal degradation. mdpi.com

GSK3 (Glycogen Synthase Kinase 3) and GSK3β

Glycogen Synthase Kinase 3 (GSK3), and specifically its isoform GSK3β, are client proteins of Hsp90 that are involved in various cellular processes, including cell proliferation and survival. spandidos-publications.comnih.gov Treatment with this compound has been found to cause the degradation of GSK3β. nih.gov In a comparative study, both this compound and a related compound, SNX-7081, led to a time-dependent reduction in the levels of GSK3 in K562 leukemia cells. spandidos-publications.com The degradation of GSK3β disrupts signaling pathways that contribute to cancer cell survival. spandidos-publications.com

Data Tables

Table 1: Effect of this compound on Key Apoptotic and Signaling Proteins

| Protein/Process | Effect of this compound | Cell Lines/Context | Reference(s) |

| IKKα | Degradation | Breast Cancer (MCF-7), Melanoma (B16) | tandfonline.comnih.gov |

| NF-κB Pathway | Inhibition | Head and Neck Squamous Cell Carcinoma | researchgate.netnih.gov |

| Bcl-2 | Downregulation | Breast Cancer (MCF-7), Melanoma (A-375), Cervical Cancer (HeLa), Tongue Squamous Cell Carcinoma | tandfonline.comnih.govnih.govnih.govnih.govdovepress.com |

| Bcl-xL | Downregulation | Breast Cancer (MCF-7), Melanoma (A-375), Cervical Cancer (HeLa) | tandfonline.comnih.govnih.govnih.gov |

| Bax | Upregulation | Breast Cancer (MCF-7), Tongue Squamous Cell Carcinoma | tandfonline.comnih.govnih.govdovepress.com |

| Caspase-9 | Cleavage/Activation | Soft Tissue Sarcoma (Nara-H), Breast Cancer (MCF-7), Melanoma (A-375), Multiple Myeloma | tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.orgashpublications.orgnih.gov |

| PARP | Cleavage | Soft Tissue Sarcoma (Nara-H), Breast Cancer (MCF-7), Melanoma (A-375), Multiple Myeloma | tandfonline.comnih.govnih.goviiarjournals.orgiiarjournals.orgashpublications.orgnih.gov |

| Bcr-abl | Degradation | Leukemia (K562) | spandidos-publications.com |

| GSK3β | Degradation | Leukemia (K562), Melanoma (B16) | spandidos-publications.comnih.gov |

CHK1 (Checkpoint Kinase 1)

Checkpoint Kinase 1 (CHK1) is a crucial protein kinase involved in DNA damage response and cell cycle checkpoint control. As a client protein of Hsp90, its stability is dependent on the chaperone's function. spandidos-publications.com Treatment with this compound leads to the time-dependent degradation of CHK1. spandidos-publications.com This degradation is a direct consequence of Hsp90 inhibition, which disrupts the cellular machinery required to maintain CHK1 in its active conformation, marking it for proteasomal degradation. spandidos-publications.comnih.gov The reduction in CHK1 levels contributes to cell cycle arrest, a common outcome of this compound treatment in cancer cells. nih.gov

| Target | Effect of this compound | Cellular Process Affected | Reference |

| CHK1 | Degradation | Cell Cycle Checkpoint Control | spandidos-publications.com |

p53 and its target gene PUMA

The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation, and its functions are often inactivated in tumor cells. frontiersin.org Research indicates that this compound treatment can lead to the increased expression and reactivation of wild-type p53. aacrjournals.orgnih.gov This elevated p53 activity, in turn, upregulates its pro-apoptotic target genes, most notably the p53 Upregulated Modulator of Apoptosis (PUMA), also known as Bcl-2-binding component 3 (BBC3). aacrjournals.orgnih.govwikipedia.org PUMA is a potent initiator of apoptosis that functions by binding to and inhibiting anti-apoptotic Bcl-2 family proteins, which leads to mitochondrial dysfunction and subsequent cell death. wikipedia.org The induction of p53 and PUMA is a key mechanism through which this compound exerts its apoptotic effects in cancer cells with functional p53. nih.govresearchgate.net In some contexts, this process is mediated by the generation of reactive oxygen species (ROS) and activation of the JNK pathway. nih.gov

| Target | Effect of this compound | Downstream Effect | Reference |

| p53 | Increased expression/Re-expression | Activation of pro-apoptotic pathways | aacrjournals.orgnih.govresearchgate.net |

| PUMA | Increased expression | Induction of apoptosis | aacrjournals.orgnih.govresearchgate.net |

MET and pMET

The MET proto-oncogene encodes a receptor tyrosine kinase that is a known client protein of Hsp90. nih.govnih.gov In many cancers, particularly those with MET amplification, this pathway is constitutively active, driving proliferation and survival. aacrjournals.orgresearchgate.net this compound induces the potent, dose-dependent degradation of the total MET protein. nih.govresearchgate.net Concurrently, it inhibits the phosphorylated, active form of MET (pMET). aacrjournals.orgresearchgate.net This degradation disrupts downstream signaling cascades, including the PI3K/AKT and Ras/Raf/MEK/MAPK pathways, leading to cell cycle arrest. nih.govnih.gov The ability of this compound to induce MET degradation makes it effective even in tumors that have developed resistance to selective MET kinase inhibitors. nih.govnih.gov

| Target | Effect of this compound | Cellular Process Affected | Reference |

| MET | Degradation | Signal Transduction, Cell Proliferation | nih.govaacrjournals.orgresearchgate.net |

| pMET | Inhibition/Degradation | Signal Transduction | aacrjournals.orgresearchgate.net |

VEGF (Vascular Endothelial Growth Factor)

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com this compound has been shown to inhibit tumor angiogenesis. nih.govnih.gov Mechanistically, treatment with this compound leads to the inhibition of critical downstream transcriptional targets of the AKT and ERK pathways, which includes VEGF. aacrjournals.orgresearchgate.net By abrogating signaling through pathways like eNOS/Akt, this compound can block the formation of capillary-like tubes by endothelial cells, a key step in angiogenesis. nih.govnih.gov

| Target | Effect of this compound | Cellular Process Affected | Reference |

| VEGF | Inhibition of expression | Angiogenesis | aacrjournals.orgresearchgate.net |

c-Myc

The oncoprotein c-Myc is a transcription factor that regulates a vast number of genes involved in cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of many cancers. purdue.edu The expression of c-Myc is controlled by upstream signaling pathways, including the AKT and ERK pathways, which are themselves dependent on Hsp90 client proteins. aacrjournals.orgresearchgate.net Treatment with this compound results in the inhibition of c-Myc expression. researchgate.netnih.gov This occurs as a downstream consequence of the degradation of Hsp90 client proteins like AKT and the subsequent shutdown of these signaling cascades. aacrjournals.orgresearchgate.netnih.gov

| Target | Effect of this compound | Cellular Process Affected | Reference |

| c-Myc | Inhibition of expression | Gene Transcription, Cell Proliferation | researchgate.netnih.gov |

| Target | Effect of this compound | Cellular Process Affected | Reference |

| BIRC5 (Survivin) | Inhibition of expression | Apoptosis, Cell Division | aacrjournals.orgresearchgate.netnih.gov |

p38 and c-Jun N-terminal kinase (JNK)

The p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) are key components of signaling pathways that respond to cellular stress and can mediate apoptosis. frontiersin.org The effect of this compound on these pathways can be complex. In some studies, this compound treatment markedly increased the phosphorylation of JNK and p38. nih.gov This activation of JNK can be a critical step in a signaling cascade involving ROS and p53, ultimately leading to apoptosis. nih.gov Conversely, other research, particularly in combination with STAT3 silencing, has shown that this compound treatment reduces the levels of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK), which are also considered client proteins of Hsp90. frontiersin.orgnih.govresearchgate.net This suggests the role of p38 and JNK in the mechanism of this compound may be context-dependent, varying with the specific cellular background and the presence of other therapeutic agents.

| Target | Effect of this compound | Cellular Process Affected | Reference |

| p38 | Increased phosphorylation or Reduced phosphorylation levels | Stress Response, Apoptosis, Proliferation | nih.govfrontiersin.orgnih.gov |

| JNK | Increased phosphorylation or Reduced phosphorylation levels | Stress Response, Apoptosis, Proliferation | nih.govfrontiersin.orgnih.gov |

STAT3 and p-STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a variety of cancers, promoting cell proliferation, survival, and angiogenesis. mdpi.com Hsp90 is known to chaperone STAT3, and inhibition of Hsp90 can lead to the degradation of both total STAT3 and its activated, phosphorylated form (p-STAT3). frontiersin.orgnih.gov

Studies have shown that this compound treatment leads to a reduction in the expression levels of both STAT3 and p-STAT3. researchgate.netcore.ac.uk In esophageal cancer stem-like cells (ECSLCs), the combination of this compound and STAT3 silencing resulted in enhanced inhibition of cell proliferation and colony formation, as well as increased apoptosis and cell cycle arrest at the G2/M phase. frontiersin.orgnih.gov This suggests that the anti-tumor activity of this compound is at least in part mediated through the suppression of the STAT3 signaling pathway. frontiersin.org Overexpression of STAT3 has been shown to reverse the anti-proliferative and apoptotic effects of this compound, further highlighting the importance of this pathway. frontiersin.orgnih.gov

Table 1: Effect of this compound on STAT3 and p-STAT3

| Cell Line | Treatment | Effect on STAT3 | Effect on p-STAT3 | Reference |

|---|---|---|---|---|

| Esophageal Cancer Stem-like Cells (ECSLCs) | This compound | Decreased expression | Decreased expression | frontiersin.orgnih.gov |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | This compound | Decreased reporter gene activity | Decreased phosphorylation | researchgate.netcore.ac.uk |

HIF1α

Hypoxia-inducible factor 1-alpha (HIF1α) is a key transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions often found in solid tumors. rsc.orgrsc.org HIF1α is a client protein of Hsp90, and its stability and function are dependent on Hsp90's chaperone activity. rsc.org

Inhibition of Hsp90 by this compound has been shown to lead to the degradation of HIF1α. rsc.orgrsc.org This disruption of the Hsp90-HIF1α pathway can enhance the efficacy of other cancer therapies. For example, in the context of photothermal and photodynamic therapy for triple-negative breast cancer, this compound-mediated inhibition of HSP90 reduced heat resistance and increased the production of reactive oxygen species (ROS) by decreasing the accumulation of HIF1α. rsc.orgrsc.org

Cyclin D1

Cyclin D1 is a crucial regulator of the cell cycle, promoting the transition from the G1 to the S phase. nih.govbiomolther.org Its overexpression is common in many cancers and contributes to uncontrolled cell proliferation. Cyclin D1 is a downstream target of several signaling pathways that are dependent on Hsp90 client proteins. nih.govbiomolther.org

Treatment with this compound leads to a significant decrease in the expression of Cyclin D1. nih.govbiomolther.org This reduction in Cyclin D1 levels is a key factor in the G2/M cell cycle arrest observed in cancer cells treated with this compound. nih.govspandidos-publications.com The degradation of upstream signaling molecules, such as Akt and Raf-1, which are Hsp90 client proteins, contributes to the downregulation of Cyclin D1. tandfonline.combiomolther.org

p70S6K and 4E-BP1

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Two key downstream effectors of this pathway are p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). iiarjournals.orgiiarjournals.org Phosphorylation of p70S6K and 4E-BP1 by mTOR leads to the initiation of protein synthesis. iiarjournals.orgplos.org

This compound has been shown to inhibit the Akt/mTOR pathway, resulting in the dephosphorylation of both p70S6K and 4E-BP1. iiarjournals.orgresearchgate.net In Nara-H cells, this compound induced a dose- and time-dependent downregulation of phosphorylated p70S6K and 4E-BP1. iiarjournals.org This inhibition of the mTOR pathway is believed to contribute to the anti-proliferative and autophagy-inducing effects of this compound. iiarjournals.orgiiarjournals.org

E-cadherin, N-cadherin, Vimentin

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype. oncotarget.comoncotarget.com This process is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin. oncotarget.comnih.gov EMT is critically involved in cancer invasion and metastasis. nih.govnih.gov

This compound has been found to inhibit EMT in non-small cell lung cancer (NSCLC) cells. nih.govresearchgate.net Treatment with this compound resulted in an increase in the protein expression of E-cadherin, while the expression of N-cadherin and Vimentin was reduced. nih.govresearchgate.net These changes indicate a reversal of the EMT process, which is associated with the suppression of the Wnt/β-catenin signaling pathway. nih.govnih.gov

Table 2: Effect of this compound on EMT Markers in NSCLC Cells

| Protein | Effect of this compound Treatment | Implication | Reference |

|---|---|---|---|

| E-cadherin | Increased expression | Inhibition of EMT | nih.govresearchgate.net |

| N-cadherin | Decreased expression | Inhibition of EMT | nih.govresearchgate.net |

| Vimentin | Decreased expression | Inhibition of EMT | nih.govresearchgate.net |

Ubiquitin Proteasome Complex Pathway Involvement

The ubiquitin-proteasome system is the primary mechanism for the degradation of most intracellular proteins, including misfolded or damaged proteins. thermofisher.comcellsignal.com Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, which is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein. mdpi.comwikipedia.org

As an Hsp90 inhibitor, this compound's mechanism of action is intrinsically linked to the ubiquitin-proteasome pathway. frontiersin.org By inhibiting Hsp90, this compound causes its client proteins to become misfolded and unstable. frontiersin.orgspandidos-publications.com These non-native client proteins are then recognized by the cellular quality control machinery and targeted for degradation by the ubiquitin-proteasome complex. frontiersin.org This leads to the depletion of numerous oncoproteins and signaling molecules that are crucial for cancer cell survival and proliferation. nih.gov

Cell Proliferation and Growth Inhibition

This compound demonstrates potent anti-proliferative effects across a variety of cancer cell lines. This inhibition is characterized by its dependence on both the concentration of the compound and the duration of exposure.

Research has consistently shown that this compound inhibits the growth of cancer cells in a manner that is both dose- and time-dependent. tandfonline.comspandidos-publications.comoup.comiiarjournals.org For instance, in MCF-7 human breast cancer cells, this compound was found to inhibit cell growth more potently with increasing concentrations and longer exposure times. tandfonline.comoup.com Similar dose-dependent growth inhibition has been observed in human esophageal cancer cell lines Eca-109 and EC-9706, as well as in B16 melanoma cells. researchgate.netnih.gov Studies on Nara-H cells, a soft tissue sarcoma line, also confirmed that this compound's inhibitory effect on cell proliferation is directly related to dose and time. iiarjournals.org

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which varies among different cancer cell types.

This compound has been consistently reported as a more potent Hsp90 inhibitor compared to the first-generation ansamycin (B12435341) antibiotic, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG). This enhanced potency is observed across numerous hematologic and solid tumor cell lines. nih.govashpublications.org In studies on multiple myeloma (MM) cells, this compound was uniformly more potent than 17-AAG, in some cases over 100-fold more so. nih.gov Similarly, in KG-1a human acute leukemia cells, this compound demonstrated significantly lower IC₅₀ values at 24, 48, and 72 hours compared to 17-AAG. spandidos-publications.com Research on esophageal cancer stem-like cells and melanoma cells also concluded that this compound inhibits cell proliferation to a more significant degree than 17-AAG. frontiersin.org

Cell Cycle Modulation

This compound influences the progression of the cell cycle, primarily by inducing arrest at specific checkpoints. This is a key mechanism contributing to its anti-proliferative activity. The specific phase of arrest can depend on the cell type and the concentration of the compound.

A predominant effect of this compound in several cancer cell lines is the induction of cell cycle arrest at the G2/M transition. tandfonline.comoup.comspandidos-publications.com This has been demonstrated in MCF-7 breast cancer cells, where treatment with this compound leads to a significant accumulation of cells in the G2/M phase. tandfonline.comoup.com In esophageal cancer Eca-109 cells, this compound treatment resulted in a G2/M arrest in 45.8% of the cell population. spandidos-publications.com This G2/M blockage is also observed in esophageal cancer stem-like cells and other cancer cell lines, suggesting it is a common mechanism of action for this compound. frontiersin.orgspandidos-publications.com

In addition to G2/M arrest, this compound can also induce a G1 phase cell cycle arrest. nih.gov This effect has been noted in B16 melanoma cells. nih.gov In studies involving MET-amplified tumor cell lines, this compound induced a G1 arrest at lower concentrations (e.g., 50 nmol/L), while higher concentrations led to an increasing proportion of cells accumulating in the G2 phase. aacrjournals.org This suggests that the cell cycle effects of this compound can be dose-dependent. A G1 arrest was also observed in esophageal cancer cells under certain conditions, particularly when combined with other agents that altered the cellular response. spandidos-publications.comresearchgate.net

The cell cycle arrest induced by this compound is linked to its ability to modulate the expression of key regulatory proteins. The degradation of Hsp90 client proteins can lead to downstream effects on cyclins and cyclin-dependent kinases (CDKs). In MET-amplified tumor cells, this compound treatment led to a loss of cyclin D1 expression, which is consistent with the observed G1 arrest. aacrjournals.org In a study on esophageal cancer cells, the interaction of this compound with 5-fluorouracil (B62378) was found to alter the mRNA levels of several cyclin-related genes, including Cyclin D1, Chk2, and Cdk4, which correlated with a shift in the cell cycle profile. nih.govspandidos-publications.com

Apoptosis Induction

This compound, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.govjcancer.org This induction occurs through the activation of multiple cellular pathways, primarily the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. nih.gov The compound's ability to trigger apoptosis is a key mechanism behind its antitumor activity. iiarjournals.orgnih.gov

Mitochondrial Apoptotic Pathway Activation

The primary mechanism by which this compound induces apoptosis is through the activation of the mitochondrial, or intrinsic, pathway. nih.govoup.com This process involves the disruption of mitochondrial integrity and the subsequent release of pro-apoptotic factors into the cytoplasm. Studies have shown that treatment with this compound leads to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a prelude to apoptosis. spandidos-publications.com

A critical event in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. tandfonline.comberkeley.edu While direct studies detailing the precise kinetics of cytochrome c release induced by this compound are specific to cell type and experimental conditions, the activation of downstream caspases strongly implies this event. For instance, in PC3 prostate carcinoma cells, treatment with an Hsp90 inhibitor in combination with a Wee1 inhibitor markedly increased cytoplasmic cytochrome c levels. tandfonline.com This release is a pivotal step that initiates the formation of the apoptosome and subsequent caspase activation. berkeley.edu

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the mitochondrial apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2 and Bcl-xL, and pro-apoptotic members, like Bax. This compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis. nih.govoup.comnih.gov

Research has demonstrated that this compound treatment leads to the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govnih.gov Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. nih.govoup.comnih.gov This alteration in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, facilitating the release of cytochrome c. In studies on esophageal cancer stem-like cells, combination therapy involving this compound resulted in a significant downregulation of Bcl-2 and an upregulation of Bax. frontiersin.orgresearchgate.net Similarly, in tongue squamous cell carcinoma cells, this compound combined with low-intensity ultrasound decreased Bcl-2 expression while increasing Bax levels. nih.govdovepress.com

| Cell Line | Treatment | Effect on Bcl-2 | Effect on Bax | Source |

|---|---|---|---|---|

| MCF-7 (Breast Cancer) | This compound | Downregulation | Upregulation | nih.govoup.com |

| A-375 (Melanoma) | This compound | Downregulation | Not Specified | nih.gov |

| HeLa (Cervical Cancer) | This compound + TRAIL | Downregulation | Not Specified | nih.gov |

| SAS (Tongue Squamous Cell Carcinoma) | This compound + Ultrasound | Downregulation | Upregulation | nih.govdovepress.com |

| Esophageal Cancer Stem-like Cells | This compound + shSTAT3 | Downregulation | Upregulation | frontiersin.orgresearchgate.net |

The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a hallmark of apoptosis. This compound has been shown to induce the cleavage and activation of several key caspases. nih.govashpublications.orgresearchgate.net The activation of caspase-9 is a direct consequence of cytochrome c release and apoptosome formation, signifying the engagement of the mitochondrial pathway. spandidos-publications.comspandidos-publications.com Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. nih.gov

This compound treatment has been consistently shown to lead to the cleavage, and thus activation, of caspase-9, caspase-3, and in many cases, caspase-8. spandidos-publications.comashpublications.orgnih.gov In multiple myeloma cells, this compound triggered cleavage of caspase-8, -9, and -3. nih.gov Similarly, in human melanoma A-375 cells, this compound activated caspase-9, caspase-3, and caspase-8. nih.gov The activation of caspase-8, typically associated with the death receptor pathway, suggests a potential crosstalk between the intrinsic and extrinsic apoptotic pathways induced by this compound. nih.govspandidos-publications.com

| Cell Line / Model | Activated Caspases | Source |

|---|---|---|

| Multiple Myeloma (MM) cells | Caspase-8, -9, -3 | ashpublications.orgnih.gov |

| MCF-7 (Breast Cancer) | Caspase-9 | nih.govoup.com |

| A-375 (Melanoma) | Caspase-9, -7, -3, -8 | nih.gov |

| Eca-109 (Esophageal Cancer) | Caspase-3, -8, -9 | spandidos-publications.com |

| Nara-H (Soft Tissue Sarcoma) | Caspase-9 | iiarjournals.orgiiarjournals.org |

| HeLa (Cervical Cancer) | Caspase-3, -8 | nih.gov |

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. Its cleavage by activated effector caspases, particularly caspase-3, is considered a definitive marker of apoptosis. iiarjournals.org The cleavage of PARP renders the enzyme inactive, preventing DNA repair and facilitating cellular disassembly. iiarjournals.org Numerous studies have confirmed that this compound treatment results in the cleavage of PARP in various cancer cell lines. nih.govashpublications.orgnih.gov This event is consistently observed alongside caspase activation, confirming the execution of the apoptotic program. nih.govspandidos-publications.comiiarjournals.org For example, in MCF-7 breast cancer cells and Nara-H soft tissue sarcoma cells, this compound induced both caspase-9 activation and subsequent PARP cleavage. nih.goviiarjournals.orgiiarjournals.org

Death Receptor-Mediated Apoptotic Pathways

In addition to the mitochondrial pathway, this compound can also engage the extrinsic, or death receptor-mediated, apoptotic pathway. nih.gov This pathway is initiated by the binding of extracellular ligands to transmembrane death receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. spandidos-publications.comspandidos-publications.com

Evidence suggests that this compound can activate caspase-8, a key initiator of this pathway. nih.govspandidos-publications.comashpublications.org In human melanoma A-375 cells, this compound treatment led to the activation of caspase-8 alongside mitochondrial pathway components. nih.gov Furthermore, in studies on cervical cancer cells, this compound was shown to enhance the apoptotic effects of TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) by upregulating the expression of its receptor, Death Receptor 5 (DR5). nih.gova-z.lu This indicates that this compound can sensitize cells to death receptor-mediated apoptosis. The activation of caspase-8 can also lead to the cleavage of the Bcl-2 family protein Bid, creating a truncated form (tBid) that translocates to the mitochondria and amplifies the apoptotic signal, thus providing a point of crosstalk between the extrinsic and intrinsic pathways. nih.govberkeley.edu

Role of ER Stress in Apoptosis

The endoplasmic reticulum (ER) plays a crucial role in protein folding and cellular stress responses. This compound has been shown to induce apoptosis in various cancer cell lines through the modulation of ER stress pathways. nih.govnih.gov The compound's interaction with ER-related proteins and signaling cascades is a key component of its mechanism of action.

Decreased Expression of ER Chaperone Proteins (Calnexin, BiP)

This compound treatment has been observed to decrease the expression levels of essential ER chaperone proteins, namely Calnexin and immunoglobulin binding protein (BiP). nih.govresearchgate.netresearchgate.net In studies involving human hepatocellular carcinoma and cervical cancer cells, Western blot analysis revealed a reduction in both Calnexin and BiP protein levels following exposure to this compound. nih.govresearchgate.netresearchgate.net These chaperones are critical for the proper folding and quality control of proteins within the ER. mdpi.com A decrease in their expression suggests a disruption of the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.gov

Inhibition of ER Stress Sensors (IRE1, PERK, ATF-6)

The unfolded protein response (UPR) is a set of signaling pathways activated by ER stress, mediated by three primary sensors: inositol-requiring gene 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF-6). oncotarget.comresearchgate.net Research indicates that this compound can inhibit all three of these ER stress sensors. nih.gov In studies on human hepatocellular carcinoma cells, this compound was found to decrease the expression of IRE1α and PERK. nih.govresearchgate.net The inhibition of these sensors disrupts the cell's ability to cope with ER stress, thereby pushing it towards an apoptotic fate. nih.gov Under normal conditions, these sensors are kept in an inactive state through their association with BiP. oncotarget.com The this compound-induced reduction in BiP levels likely contributes to the dysregulation of these UPR pathways.

Enhancement of Apoptosis by ER Stress Inducers

Interestingly, the apoptotic effects of this compound can be potentiated by the co-administration of ER stress inducers. nih.gov For instance, treatment of human hepatocellular carcinoma cells with tunicamycin, a known inducer of ER stress, strongly enhanced the apoptosis induced by this compound. nih.gov This synergistic effect suggests that the induction of ER stress is a favorable condition for this compound-mediated apoptosis. nih.gov This finding highlights the intricate relationship between Hsp90 inhibition, ER stress, and the induction of programmed cell death.

Autophagy Induction

In addition to apoptosis, this compound has been shown to induce autophagy, a cellular process involving the degradation of cellular components through lysosomes. iiarjournals.orgnih.goviiarjournals.org This process can have dual roles in cancer, either promoting cell survival or contributing to cell death.

Suppression of Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

The induction of autophagy by this compound is linked to its ability to suppress the mammalian target of rapamycin (mTOR) signaling pathway. iiarjournals.orgnih.goviiarjournals.org The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. iiarjournals.org Studies in various cancer cell lines, including undifferentiated pleomorphic sarcoma and cervical cancer, have demonstrated that this compound inhibits the phosphorylation of mTOR and its downstream effectors, such as p70S6K and 4EBP1. researchgate.netresearchgate.netiiarjournals.org This inhibition leads to the upregulation of autophagy-related proteins like LC3-II and the Atg5-Atg12 complex, confirming the induction of autophagy. iiarjournals.org Morphological analyses have further corroborated these findings, showing an increase in autophagosomes in this compound-treated cells. iiarjournals.orgiiarjournals.org

Table 1: Effects of this compound on ER Stress and Autophagy Pathways

| Cellular Process | Key Protein/Pathway Affected | Observed Effect of this compound | Cell Line(s) |

|---|---|---|---|

| ER Stress | Calnexin | Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer |

| BiP (Binding immunoglobulin Protein) | Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |

| IRE1 (Inositol-requiring enzyme 1) | Inhibition/Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |

| PERK (PKR-like endoplasmic reticulum kinase) | Inhibition/Decreased Expression | Human Hepatocellular Carcinoma, Cervical Cancer | |

| ATF-6 (Activating transcription factor 6) | Inhibition | Human Hepatocellular Carcinoma |

| Autophagy | mTOR (Mammalian Target of Rapamycin) Pathway | Suppression/Inhibition of Phosphorylation | Undifferentiated Pleomorphic Sarcoma, Cervical Cancer |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Calnexin |

| BiP (Binding immunoglobulin Protein) |

| IRE1 (Inositol-requiring enzyme 1) |

| PERK (PKR-like endoplasmic reticulum kinase) |

| ATF-6 (Activating transcription factor 6) |

| Tunicamycin |

| mTOR (Mammalian Target of Rapamycin) |

| p70S6K |

| 4EBP1 |

| LC3-II |

Impact on LC3-positive Cells

This compound has been shown to induce autophagy, a cellular process involving the degradation of cellular components. iiarjournals.org Morphological analysis of Nara-H cells, a cell line derived from a human undifferentiated pleomorphic sarcoma, revealed an increase in microtubule-associated protein 1A/1B-light chain 3 (LC3)-positive cells following treatment with this compound. iiarjournals.orgiiarjournals.org LC3 is a key marker of autophagosome formation. The conversion of the cytosolic form, LC3-I, to the autophagosome-associated form, LC3-II, is a hallmark of autophagy. nih.gov

Treatment with this compound led to an increased expression of the autophagy-related proteins LC3-II and the Atg5-Atg12 complex. iiarjournals.org Concurrently, the expression of p62/SQSTM1, a protein that is itself degraded by autophagy, was decreased in a dose- and time-dependent manner, further confirming the induction of autophagic flux. iiarjournals.org This induction of autophagy by this compound is linked to the inhibition of the Akt/mTOR signaling pathway. nih.gov

In HeLa cervical cancer cells, this compound treatment, both alone and in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), markedly upregulated the expression of LC3-II and Beclin1, another crucial protein in the initiation of autophagy. nih.gov This effect was observed to be concentration- and time-dependent. nih.gov

| Cell Line | Treatment | Observed Effect on LC3 | Reference |

| Nara-H | This compound | Increased LC3-positive cells, increased LC3-II expression | iiarjournals.orgiiarjournals.org |

| HeLa | This compound | Upregulation of LC3-II | nih.gov |

| HeLa | This compound + TRAIL | Marked upregulation of LC3-II | nih.gov |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been found to potently inhibit this process. researchgate.netnih.govashpublications.org

A key in vitro measure of angiogenesis is the ability of endothelial cells to form capillary-like structures, or tubes. Research has demonstrated that this compound effectively inhibits the tube formation of Human Umbilical Vein Endothelial Cells (HUVECs). researchgate.netnih.govashpublications.org When HUVECs were treated with 125 nM of this compound for 12 hours, the resulting vessels became thin and immature, indicating a significant disruption of the angiogenesis process. nih.gov This inhibitory effect on capillary-like tube formation was observed even at concentrations that did not affect the viability of the HUVECs themselves. nih.gov

The mechanism behind this compound's anti-angiogenic effects involves the disruption of key signaling pathways. Specifically, this compound has been shown to abrogate the endothelial nitric oxide synthase (eNOS)/Akt pathway, which plays a crucial role in angiogenesis. researchgate.netnih.govashpublications.org Treatment with this compound leads to a marked downregulation of both the phosphorylation and expression of eNOS and Akt in HUVECs. researchgate.net This inhibition of the eNOS/Akt pathway disrupts the signaling cascade necessary for endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of tube formation. researchgate.netnih.gov

| Cell Line | Treatment | Effect | Pathway Affected | Reference |

| HUVECs | 125 nM this compound (12 hours) | Thin and immature vessel formation | eNOS/Akt | nih.gov |

| HUVECs | This compound | Downregulation of phosphorylation and expression of eNOS and Akt | eNOS/Akt | researchgate.net |

Osteoclastogenesis Inhibition

Osteoclastogenesis, the formation of bone-resorbing osteoclasts, is a process often dysregulated in cancers that metastasize to the bone, such as multiple myeloma. This compound has demonstrated a marked ability to inhibit osteoclast formation. researchgate.netnih.govashpublications.org

The inhibitory effect of this compound on osteoclastogenesis is mediated through the downregulation of critical signaling pathways, including the extracellular signal-related kinase (ERK)/c-fos and PU.1 pathways. researchgate.netnih.govashpublications.org Western blot analysis has shown that treatment with this compound downregulates phosphorylated ERK (p-ERK) and c-fos, which are Hsp90 client proteins involved in osteoclast differentiation. nih.gov Furthermore, the expression of PU.1, a key transcription factor for osteoclastogenesis, is also downregulated by this compound. researchgate.netnih.gov This disruption of the ERK/c-fos and PU.1 pathways leads to a decrease in the total number of multinucleated, TRAP-positive osteoclasts. nih.gov

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to inhibit these processes in various cancer cell types. nih.govepa.govresearchgate.net

In non-small cell lung cancer (NSCLC) cells, this compound was found to inhibit both invasion and migration. nih.gov This effect was associated with the downregulation of epithelial-mesenchymal transition (EMT) via the Wnt/β-catenin signaling pathway. nih.gov Similarly, in cervical cancer cells (HeLa and U14), this compound significantly decreased cell migration and invasion. epa.govresearchgate.net This was accompanied by the inactivation of focal adhesion kinase (FAK) and the reduced expression of several proteins involved in metastasis, including matrix metallopeptidase (MMP)-9, MMP-2, SLUG, SNAIL, β-catenin, and Vimentin. epa.govresearchgate.net The underlying mechanism in cervical cancer cells appears to be the inhibition of the Akt/mTOR signaling pathway. epa.gov Furthermore, studies in thyroid cancer have indicated that Hsp90 suppression can prevent the migration and invasion of cancer stem-like cells. frontiersin.org

| Cell Line | Effect of this compound | Associated Pathway/Mechanism | Reference |

| Non-Small Cell Lung Cancer (NSCLC) | Inhibition of invasion and migration | Downregulation of EMT via Wnt/β-catenin pathway | nih.gov |

| HeLa, U14 (Cervical Cancer) | Decreased migration and invasion | Inhibition of Akt/mTOR pathway, inactivation of FAK, reduced expression of MMP-9, MMP-2, SLUG, SNAIL, β-catenin, Vimentin | epa.govresearchgate.net |

| Thyroid Cancer Stem-like Cells | Prevention of migration and invasion | Hsp90 suppression | frontiersin.org |

Morphological Differentiation

The chemical compound this compound has been observed to induce morphological changes and differentiation in various cell types. These effects are often linked to its primary function as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).

In the context of cancer cell lines, this compound has been shown to induce morphological differentiation in MCF-7 breast cancer cells. nih.gov This is considered a characteristic effect of Hsp90 inhibitors, suggesting that this compound shares a similar mechanism of action with other compounds in its class, such as 17-AAG. nih.gov The observed changes in cell morphology are indicative of a shift from a proliferative to a more differentiated state.

Furthermore, this compound has a significant impact on the morphological differentiation of osteoclasts. Research has demonstrated that this compound markedly inhibits the formation of osteoclasts from peripheral blood mononuclear cells (PBMNCs) cultured with M-CSF and RANKL. nih.gov This inhibition is characterized by a decrease in the total number of multinucleated cells, a key feature of mature osteoclasts. nih.gov The underlying mechanism involves the downregulation of key signaling pathways and transcription factors essential for osteoclastogenesis, including ERK/c-fos and PU.1. nih.govmedchemexpress.com

The effects of this compound on cellular morphology are not limited to mammalian cells. Studies on the parasitic protozoan Giardia lamblia have shown that treatment with this compound leads to significant morphological defects in trophozoites. asm.org At higher concentrations, the compound causes complete lysis and death of Entamoeba histolytica trophozoites. asm.orgresearchgate.net

In non-small cell lung cancer (NSCLC) cells, this compound has been found to inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. jcancer.org This is evidenced by an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal markers N-cadherin and vimentin. jcancer.org Similarly, in human cervical cancer cells, treatment with this compound, particularly in combination with TRAIL, leads to morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov

The tables below summarize the observed morphological effects of this compound on different cell types and the associated molecular changes.

| Cell Type | Observed Morphological Effect | Reference |

| MCF-7 (Breast Cancer) | Induction of morphologic differentiation | nih.gov |

| Osteoclasts (from PBMNCs) | Marked inhibition of osteoclast formation; decreased number of multinucleated cells | nih.gov |

| Giardia lamblia (Trophozoites) | Significant morphological defects | asm.org |

| Entamoeba histolytica (Trophozoites) | Complete lysis | asm.orgresearchgate.net |

| A549 & H520 (NSCLC) | Inhibition of epithelial-mesenchymal transition (EMT) | jcancer.org |

| HeLa (Cervical Cancer) | Cell shrinkage, apoptotic bodies (in combination with TRAIL) | nih.gov |

| Cell Type | Associated Molecular Changes | Reference |

| Osteoclasts | Down-regulation of p-ERK, c-fos, and PU.1 | nih.gov |

| A549 & H520 (NSCLC) | Increased E-cadherin; decreased N-cadherin and vimentin | jcancer.org |

Conclusion

Emergence of this compound as a Novel Synthetic Hsp90 Inhibitor

In response to the limitations of early Hsp90 inhibitors, novel synthetic compounds with distinct scaffolds were explored spandidos-publications.comnih.gov. This compound, also known as PF-04928473, emerged as a novel synthetic small molecule Hsp90 inhibitor with a 2-aminobenzamide (B116534) scaffold spandidos-publications.comontosight.aiakrivisbio.com. Its structure is unrelated to the ansamycin (B12435341) class of inhibitors like geldanamycin and 17-AAG rti.org.

This compound functions by competitively binding to the N-terminal ATP-binding site of Hsp90, thereby inhibiting its chaperone activity akrivisbio.comselleckchem.com. This inhibition leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins spandidos-publications.comontosight.ai. Research has demonstrated that this compound is a potent inhibitor of Hsp90, showing comparable or even superior potency to 17-AAG in preclinical models nih.govrti.org.

Preclinical studies have investigated the pharmacodynamic and antitumor properties of this compound in various cancer models. In cell culture, this compound has shown potent antiproliferative activity against a range of cancer cell lines, including those from breast, ovarian, lung, multiple myeloma, osteosarcoma, neuroblastoma, hepatoblastoma, and lymphoma, with IC50 values typically in the nanomolar range selleckchem.commedchemexpress.com. These effects are associated with the degradation of key Hsp90 client proteins involved in cell growth and survival pathways, such as HER2, mutant epidermal growth factor receptor (EGFR), Akt, ERK, Bcr-abl, IKKα, GSK3, CHK1, and Raf-1 spandidos-publications.comnih.govselleckchem.combiomolther.org. This compound has also been shown to induce cell cycle arrest, particularly in the G1 phase, and promote apoptosis nih.govselleckchem.com.

Studies in xenograft models have further supported the antitumor activity of this compound. When administered as its orally bioavailable prodrug, SNX-5422, this compound is rapidly converted and accumulates in tumors nih.govbiomolther.orgnih.gov. This accumulation contributes to the degradation of Hsp90 client proteins and inhibition of downstream signaling pathways in tumor tissue, leading to tumor regression in HER kinase-dependent xenograft models nih.govnih.gov. This compound has also demonstrated activity in models resistant to other targeted therapies nih.govnih.gov.

Detailed structural analysis, including the determination of the complex crystal structure of Hsp90N bound to this compound, has provided insights into the molecular interactions underlying its inhibitory activity. The structure revealed that this compound is well-accommodated in the ATP-binding pocket of Hsp90, confirming its mechanism of action frontiersin.orgidrblab.net. Binding studies using techniques like isothermal titration calorimetry (ITC) have shown a strong binding affinity between this compound and Hsp90N, with a dissociation constant (Kd) in the low nanomolar range, indicating an intense binding force frontiersin.org.

The preclinical pharmacokinetic profile of this compound has also been investigated. Studies in rats have shown that this compound exhibits a two-compartment open model, with the primary elimination route being through excretion in the feces nih.gov. The binding of this compound to plasma protein was found to be concentration-dependent nih.gov.

The emergence of this compound represented an effort to develop Hsp90 inhibitors with potentially improved pharmacological properties compared to earlier natural product-derived compounds, offering a novel synthetic scaffold for targeting Hsp90 in cancer therapy nih.govrti.org.

Research Findings Summary:

Here is a summary of some preclinical findings for this compound:

| Cell Line | IC50 (nM) | Observed Effects | Source |

| BT474 | 10-50 | Down-regulation of HER2, Akt; G1 arrest, apoptosis | selleckchem.com |

| SKBR-3 | 10-50 | Inhibition of proliferation | selleckchem.com |

| SKOV-3 | 10-50 | Inhibition of proliferation | selleckchem.com |

| MDA-468 | 10-50 | Inhibition of proliferation | selleckchem.com |

| MCF-7 | 10-50 | Inhibition of proliferation, G2/M arrest, apoptosis | selleckchem.comtandfonline.com |

| H1650 | 10-50 | Inhibition of proliferation | selleckchem.com |

| K562 | Not specified | Downregulation of Bcr-abl and Akt | spandidos-publications.com |

| A-375 (melanoma) | Not specified | Apoptosis and autophagy via degradation of Hsp90 client proteins | spandidos-publications.comselleckchem.com |

| Multiple Myeloma | 19-186 | Inhibition of cell growth, induction of apoptosis, suppression of Akt and ERK | medchemexpress.combiomolther.org |

| A549 (NSCLC) | 500 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |

| H1299 (NSCLC) | 1140 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |

| H1975 (NSCLC) | 2360 | Inhibited proliferation, induced cell cycle arrest, aggravated apoptosis | frontiersin.org |

Note: IC50 values can vary depending on the specific assay and conditions used.

Binding Affinity:

| Target | Kd (nM) | Method | Source |

| Hsp90N | 14.10 ± 1.60 | Isothermal Titration Calorimetry (ITC) | frontiersin.org |

| Hsp90α | 30 | Not specified | selleckchem.com |

| Hsp90β | 30 | Not specified | selleckchem.com |

Preclinical Research and Therapeutic Applications

In Vitro Studies

In vitro research has been fundamental in characterizing the anti-neoplastic properties of SNX-2112. These studies have consistently shown its ability to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cells, often at nanomolar concentrations.

The efficacy of this compound has been evaluated against a diverse panel of human cancer cell lines, demonstrating broad activity.

This compound has demonstrated significant activity in breast cancer cell lines. In a study, it inhibited the proliferation of BT-474, SKBr-3, MCF-7, and MDA-468 cells with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 50 nmol/L nih.gov. In MCF-7 cells, this compound was found to inhibit cell growth in a time- and dose-dependent manner, proving more potent than the traditional Hsp90 inhibitor 17-AAG nih.gov. This growth inhibition is associated with cell-cycle arrest at the G2/M phase and the induction of apoptosis nih.gov. Mechanistically, treatment with this compound leads to the degradation of key Hsp90 client proteins relevant to breast cancer, such as HER2, Akt, and Raf-1 nih.gov. In HER2-overexpressing BT-474 cells, this compound treatment resulted in the degradation of HER2 and a decline in total Akt expression, leading to the inhibition of the Akt and Erk pathways nih.govresearchgate.net.

| Cell Line | Key Findings | Observed Effects |

|---|---|---|

| MCF-7 | Inhibits cell growth in a time- and dose-dependent manner; more potent than 17-AAG nih.gov. | G2/M cell cycle arrest, apoptosis, degradation of HER2, Akt, Raf-1 nih.gov. |

| BT-474 | IC50 value between 10-50 nmol/L nih.gov. | Degradation of HER2, inhibition of Akt and Erk pathways nih.govresearchgate.net. |

| SKBr-3 | IC50 value between 10-50 nmol/L nih.gov. | Inhibition of cell proliferation nih.gov. |

| MDA-468 | IC50 value between 10-50 nmol/L nih.gov. | Inhibition of cell proliferation nih.gov. |

This compound has shown notable anti-proliferative and pro-apoptotic effects in non-small cell lung cancer (NSCLC) cell lines. It exhibited significant activity against A549, H1299, and H1975 cells, with IC50 values of 0.50 µM, 1.14 µM, and 2.36 µM, respectively nih.govnih.govfrontiersin.orgfrontiersin.org. The inhibitory effect on cell viability increased with the duration of treatment nih.govfrontiersin.orgfrontiersin.org. In A549 and H520 cells, this compound was found to suppress proliferation, invasion, and migration while promoting apoptosis jcancer.org. The mechanism in these cells involves the downregulation of the Wnt/β-catenin signaling pathway jcancer.org. Further studies confirmed that the anti-cancer activity of this compound in NSCLC is achieved by inhibiting cell viability, inducing cell cycle arrest, and aggravating cell apoptosis nih.govnih.govfrontiersin.orgfrontiersin.org.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 0.50 nih.govnih.govfrontiersin.orgfrontiersin.org |

| H1299 | 1.14 nih.govnih.govfrontiersin.orgfrontiersin.org |

| H1975 | 2.36 nih.govnih.govfrontiersin.orgfrontiersin.org |

| H520 | Data indicates suppression of proliferation and promotion of apoptosis, specific IC50 not provided in the source jcancer.org. |

This compound is particularly potent against multiple myeloma (MM) cell lines, including those resistant to conventional therapies. It effectively inhibits the growth of MM.1S, U266, INA-6, RPMI8226, OPM1, OPM2, MM.1R, and Dox40 cells nih.govnih.gov. The cytotoxicity of this compound in MM cells is mediated by apoptosis, involving the cleavage of caspases-8, -9, -3, and poly (ADP-ribose) polymerase (PARP) nih.govnih.gov. Furthermore, this compound abrogates signaling through the Akt and ERK pathways, which are critical for MM cell proliferation and survival nih.govnih.gov. The compound also overcomes the growth-stimulatory effects of cytokines like IL-6 and IGF-1 nih.govnih.gov.

| Cell Line | IC50 Value (nM) |

|---|---|

| MM.1S | 52 nih.gov |

| U266 | 55 nih.gov |

| INA-6 | 19 nih.gov |

| RPMI8226 | 186 nih.gov |

| OPM1 | 89 nih.gov |

| OPM2 | 67 nih.gov |

| MM.1R | 93 nih.gov |

| Dox40 | 53 nih.gov |

Beyond multiple myeloma, this compound has shown potent activity against other hematologic malignancies. A significant finding is its effectiveness in the multidrug-resistant human chronic myeloid leukemia (CML) cell line, K562/ADR nih.gov. In these cells, this compound exhibits dose- and time-dependent inhibitory activities, inducing both apoptosis and secondary necrosis nih.gov. The treatment also leads to cell cycle arrest at the G1 and G2 phases nih.gov. The anti-cancer effect in K562/ADR cells is linked to the suppression of the Akt/NF-κB signaling pathway and the disruption of mitochondria-dependent apoptotic pathways nih.gov.

The potential of this compound has also been explored in esophageal cancer cell lines. Studies have shown that this compound inhibits the growth of Eca-109 and EC-9706 cells in a dose-dependent manner researchgate.net. The IC50 value for this compound in Eca-109 cells was determined to be 0.12 µM, and in EC-9706 cells, it was 0.13 µM researchgate.net. Research on esophageal cancer stem-like cells (ECSLCs) derived from the Eca-109 cell line demonstrated that this compound could inhibit their proliferation and reduce their colony formation capacity nih.govnih.govfrontiersin.org. This suggests that this compound may target the key subpopulation of cells responsible for tumor recurrence and metastasis nih.govnih.govfrontiersin.org. The mechanism of action in esophageal cancer cells involves the regulation of proteins such as ERCC1, EGFR, and p53 geneticsmr.org.

| Cell Line | IC50 Value (µM) |

|---|---|

| Eca-109 | 0.12 researchgate.net |

| TE-1 | Data indicates sensitivity to 5-FU, specific this compound IC50 not provided in the source researchgate.net. |

| EC-9706 | 0.13 researchgate.net |

Sensitivity to this compound across Cancer Types and Subtypes

This compound has demonstrated potent antiproliferative activity across a broad panel of cancer cell lines derived from both solid and hematologic tumors. Its efficacy is consistently observed in the low nanomolar range, often proving significantly more potent (10 to 500-fold) than the first-generation Hsp90 inhibitor, 17-AAG, particularly in hematological cancer cell lines.

The compound's effectiveness stems from its ability to bind selectively to the N-terminal ATP-binding site of Hsp90, leading to the degradation of a wide array of oncogenic client proteins. This includes key drivers of cancer progression such as HER2, EGFR, Akt, Raf, and IKK. aacrjournals.org The degradation of these proteins disrupts multiple signaling pathways—including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways—that are critical for the growth and survival of cancer cells. Consequently, this compound induces cell cycle arrest, typically at the G1 or G2/M phase, and triggers apoptosis. The sensitivity to this compound is observed in diverse cancer types, including breast cancer, lung cancer, melanoma, leukemia, multiple myeloma, and renal cancer, among others. mdpi.commedchemexpress.com

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, illustrating its broad-spectrum activity.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Breast Cancer | BT474 | 37 | |

| Breast Cancer | MCF-7 | ~1000 | mdpi.com |

| Breast Cancer | SKBR-3 | 10-50 | |

| Melanoma | A375 | ~1000 | mdpi.com |

| Melanoma | B16 | 160 (at 48h) | |

| Leukemia | K562 | ~1000 | mdpi.com |

| Multiple Myeloma | MM.1S | 52 (at 48h) | |

| Multiple Myeloma | U266 | 55 (at 48h) | |

| Multiple Myeloma | RPMI8226 | 186 (at 48h) | |

| Ovarian Cancer | SKOV-3 | 10-50 | |

| Lung Cancer | A549 | ~1000 | mdpi.com |

| Laryngeal Cancer | Hep-2 | ~1000 | mdpi.com |

| Liver Cancer | HepG2 | ~1000 | mdpi.com |

| Cervical Cancer | HeLa | ~1000 | mdpi.com |

| Colon Cancer | SW-620 | ~1000 | mdpi.com |

| Tongue Squamous Cell Carcinoma | SAS | 1152 (at 48h) | caymanchem.com |

| Tongue Squamous Cell Carcinoma | SCC-9 | 982 (at 48h) | caymanchem.com |

| Tongue Squamous Cell Carcinoma | SCC-25 | 856 (at 48h) | caymanchem.com |

| Papillary Renal Cell Carcinoma | UOK345 (MET mutant) | 52.5 - 105 | medchemexpress.com |

| Papillary Renal Cell Carcinoma | UOK342 (MET gain) | 52.5 - 105 | medchemexpress.com |

Overcoming Growth Advantages Conferred by Microenvironment Factors (e.g., IL-6, IGF-1, Bone Marrow Stromal Cells)

Preclinical studies have demonstrated the ability of this compound to counteract the pro-growth and survival signals that cancer cells receive from their microenvironment. In multiple myeloma, for instance, the bone marrow microenvironment provides a supportive niche that promotes tumor progression and drug resistance. Cytokines such as Interleukin-6 (IL-6) and Insulin-like growth factor-1 (IGF-1) are key components of this supportive milieu, stimulating cancer cell proliferation. Research has shown that this compound can effectively inhibit the growth of multiple myeloma cells, even in the presence of these exogenous cytokines. nih.govashpublications.orgselleckchem.com

Specifically, this compound has been found to overcome the growth advantages conferred by both IL-6 and IGF-1. nih.govashpublications.orgselleckchem.comnih.gov This is achieved through the inhibition of critical downstream signaling pathways, including the Akt and extracellular signal-related kinase (ERK) pathways, which are activated by these cytokines. nih.govnih.gov

Furthermore, direct contact with bone marrow stromal cells (BMSCs) is another mechanism by which multiple myeloma cells gain a survival and growth advantage. Studies have shown that this compound can inhibit the growth of multiple myeloma cells even when they are co-cultured with BMSCs, indicating that it can disrupt this protective interaction. nih.govashpublications.orgselleckchem.com While this compound inhibits the growth of the cancer cells in this co-culture, it does not significantly affect the viability of the bone marrow stromal cells themselves. nih.gov

| Microenvironment Factor | Effect on Cancer Cells | Effect of this compound |

|---|---|---|

| Interleukin-6 (IL-6) | Promotes cell growth | Overcomes growth advantage nih.govashpublications.orgselleckchem.comnih.gov |

| Insulin-like growth factor-1 (IGF-1) | Promotes cell growth | Overcomes growth advantage nih.govashpublications.orgselleckchem.comnih.gov |

| Bone Marrow Stromal Cells (BMSCs) | Confers growth and survival advantages | Inhibits cancer cell growth in co-culture nih.govashpublications.orgselleckchem.com |

In Vivo Studies

The antitumor activity of this compound has been evaluated in various murine xenograft models, where human cancer cells are implanted into immunodeficient mice. In a xenograft model of HER2-dependent breast cancer, daily oral administration of SNX-5542, a prodrug of this compound, resulted in the regression of established tumors. nih.govresearchgate.net Similarly, in a non-small cell lung cancer xenograft model expressing mutant EGFR, SNX-5542 demonstrated greater activity in inhibiting tumor growth compared to the Hsp90 inhibitor 17-AAG. nih.gov

In a multiple myeloma xenograft model, SNX-5422, another prodrug of this compound, significantly reduced tumor growth compared to the control group. nih.gov Studies in esophageal cancer stem-like cell xenografts also showed that this compound inhibited tumor growth. frontiersin.org Furthermore, in MET-amplified tumor xenografts, the prodrug SNX-5542 displayed significant antitumor efficacy. aacrjournals.org

| Cancer Type | Xenograft Model | Observed Effect of this compound/Prodrug |

|---|---|---|